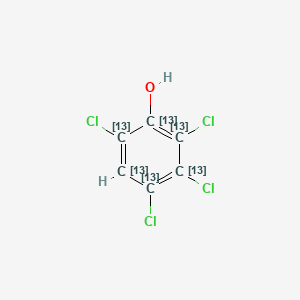

Tetrachlorophenol-13C6

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tetrachlorophenol-13C6 is an organochloride of phenol that contains four covalently bonded chlorine atoms . It is used in scientific research and finds applications in various fields like environmental monitoring and pharmaceutical studies.

Synthesis Analysis

Tetrachlorophenols are produced by electrophilic halogenation of phenol with chlorine . Different isomers of tetrachlorophenol exist according to which ring positions on the phenol contain chlorine atoms .Molecular Structure Analysis

The molecular formula of Tetrachlorophenol-13C6 is 13C6 H2 Cl4 O . It has a molecular weight of 237.847 .Chemical Reactions Analysis

The major mode of action of chlorophenols is the uncoupling of oxidative phosphorylation . The strength of the uncoupling effect is related to the degree of chlorination .Physical And Chemical Properties Analysis

Tetrachlorophenol-13C6 is a beige solid . It sublimes at its boiling point . It has a specific gravity of 1.6 .Wissenschaftliche Forschungsanwendungen

Application in Analytical Chemistry : Tetrachlorophenol-13C6 is used as a surrogate standard in the determination of trace amounts of chlorophenols in various samples, including water and body fluids. This application is highlighted in a study by Kawaguchi et al. (2005), where a method involving stir bar sorptive extraction with in situ derivatization and gas chromatography-mass spectrometry was developed. This technique showed high accuracy and sensitivity in detecting chlorophenols (Kawaguchi et al., 2005).

Environmental Bioremediation : A study by Makinen et al. (1993) examined the bioremediation of groundwater containing various chlorophenols, including Tetrachlorophenol, in an aerobic fluidized-bed reactor. The study demonstrated effective removal of over 99.7% of chlorophenols, underscoring the potential of this approach in environmental cleanup efforts (Makinen et al., 1993).

Monitoring Microbial Dechlorination : In the field of environmental science, Tetrachlorophenol-13C6 has been used in studies to monitor the biodegradation of organic compounds in groundwater. Hunkeler et al. (1999) utilized compound-specific stable carbon isotope ratios to assess biodegradation, indicating the value of such compounds in environmental monitoring (Hunkeler et al., 1999).

Study of Chemical Reactions : Research by Milligan and Altwicker (1996) explored the reactions of Tetrachlorophenol on fly ash, particularly its conversion to polychlorinated dibenzo-p-dioxins. This study provides insights into the chemical behavior of chlorophenols under specific conditions, contributing to the understanding of their environmental impact (Milligan & Altwicker, 1996).

Toxicological Studies : Clausen et al. (2018) investigated the eco-toxicological effects of tetrachlorophenol on willow trees, providing valuable data on the toxicity of such compounds to terrestrial plants. This research is significant in understanding the broader environmental impact of chlorophenols (Clausen, Jensen, & Trapp, 2018).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2,3,4,6-tetrachloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl4O/c7-2-1-3(8)6(11)5(10)4(2)9/h1,11H/i1+1,2+1,3+1,4+1,5+1,6+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGVRPFIJEJYOFN-IDEBNGHGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)Cl)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13C]([13C](=[13C]([13C](=[13C]1Cl)Cl)Cl)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetrachlorophenol-13C6 | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

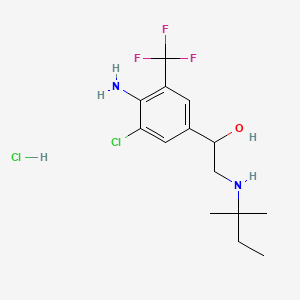

![1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]ethanol;hydrochloride](/img/structure/B602607.png)